(Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine
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Overview
Description
(Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine typically involves the condensation of 3,5-dimethylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:
- Dissolve 3,5-dimethylbenzaldehyde in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the condensation reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxybenzylideneamine: Similar structure but lacks the dimethyl substitution on the phenyl ring.
N-Hydroxyacetophenone: Contains a hydroxylamine group attached to an acetophenone moiety.
Uniqueness
(Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine is unique due to the presence of the 3,5-dimethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and specificity in various applications compared to similar compounds.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(NE)-N-[1-(3,5-dimethylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO/c1-7-4-8(2)6-10(5-7)9(3)11-12/h4-6,12H,1-3H3/b11-9+ |
InChI Key |
OYCCHPSVJDWFCM-PKNBQFBNSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)/C(=N/O)/C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=NO)C)C |
Origin of Product |
United States |
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